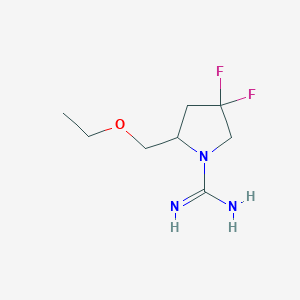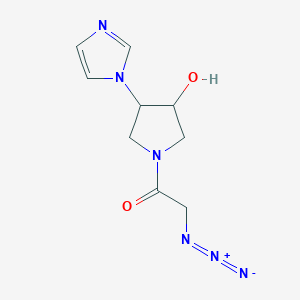
2-azido-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
“2-azido-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “2-azido-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one” is not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research on the synthesis of heterocyclic derivatives from imidazole, including compounds related to the query chemical, has been conducted. These compounds have been studied for their biological activity against various bacteria (Saadi, 2018).
DNA Binding and Cytotoxicity Studies
- Studies on Cu(II) complexes of tridentate ligands, which are structurally related to the query compound, have shown good DNA binding propensity and exhibited low toxicity for different cancer cell lines (Kumar et al., 2012).
Novel Synthesis Approaches
- A one-pot synthesis of chromeno-imidazo-pyridinone derivatives was developed, indicating the versatility of compounds structurally similar to the query chemical in synthetic chemistry (Lakhdari et al., 2018).
Characterization and Analysis
- Research has been done on the sensitive determination of a novel bisphosphonate in plasma, urine, and bone, which includes analysis techniques that could be applicable to compounds like the query chemical (Usui et al., 1994).
Synthesis of Azole Derivatives
- The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles, closely related to the query compound, has been reported, emphasizing the importance of such structures in medicinal chemistry (Zhersh et al., 2013).
Mécanisme D'action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They form the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. Generally, these compounds can interact with their targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Imidazole-containing compounds can affect a wide range of biochemical pathways. For example, they can inhibit the synthesis of certain proteins, interfere with cell signaling pathways, or disrupt the function of enzymes .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can also vary greatly. Factors such as the compound’s solubility, stability, and metabolism can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of imidazole-containing compounds can include a variety of biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action of imidazole-containing compounds can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
2-azido-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c10-13-12-3-9(17)15-4-7(8(16)5-15)14-2-1-11-6-14/h1-2,6-8,16H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSQFZVCSDWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN=[N+]=[N-])O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)
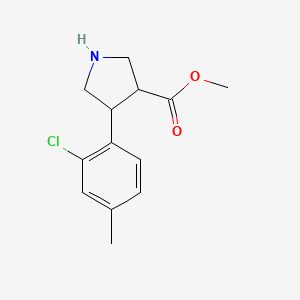
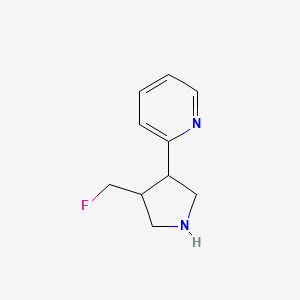

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)
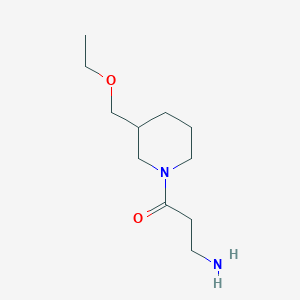
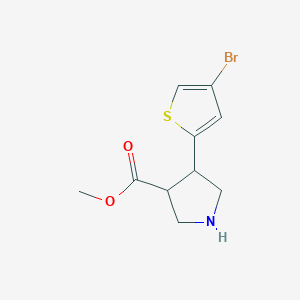
![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)




